2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{7-Oxaspiro[35]nonan-6-yl}ethan-1-amine is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine typically involves multi-step reactions. One common method starts with the preparation of the oxetane ring, followed by a series of transformations to introduce the spirocyclic structure. For example, the synthesis may begin with a Wittig reaction on 3-oxetanone, followed by ring-closure reactions to form the spirocyclic oxetane
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations, reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles, while reductive amination can yield various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes
Wirkmechanismus
The mechanism of action of 2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxa-7-azaspiro[3.5]nonane
- 2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine hydrochloride
- 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid
Uniqueness
2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of novel compounds and in applications where specific molecular interactions are required.
Eigenschaften
Molekularformel |
C10H19NO |
---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2-(7-oxaspiro[3.5]nonan-8-yl)ethanamine |
InChI |
InChI=1S/C10H19NO/c11-6-2-9-8-10(3-1-4-10)5-7-12-9/h9H,1-8,11H2 |
InChI-Schlüssel |
ZZGRHWOCTSISOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCOC(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.